![molecular formula C12H10ClFN2O5S B2914671 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903863-71-7](/img/structure/B2914671.png)
3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
The compound “3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an azetidine ring, and an oxazolidine-2,4-dione group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, sulfonyl groups can participate in substitution reactions, and azetidine rings can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione have been investigated for their antimicrobial properties. For instance, 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mode of action for these compounds involves damage to the bacterial cell membrane, as indicated by intense staining with propidium iodide observed under fluorescence microscopy (Karaman et al., 2018).
Anticancer Activity
Research into the anticancer potential of related compounds revealed that N-substituted indole derivatives show promising activity against cancer cell lines. Specifically, derivatives of thiazolidine-2,4-dione were synthesized and evaluated for their efficacy in inhibiting topoisomerase-I enzyme, demonstrating significant activity against MCF-7 human breast cancer cell lines. The presence of a nitro group, a strong electron-withdrawing group, was found to enhance the anticancer activity of these compounds (Kumar & Sharma, 2022).
Synthesis of Novel Derivatives
The synthesis of new chemical derivatives based on the oxazolidine ring structure has been a focus of research due to the potential biological activities of these compounds. For instance, the synthesis of new 1,3-oxazepine and 1,3-diazepine derivatives combined with azetidine-2-one was explored, highlighting the versatility of the oxazolidine ring as a scaffold for developing novel compounds with potential biological applications (Adam, 2018).
Fungicidal Applications
Oxazolidinone derivatives have also been identified as effective fungicidal agents. Famoxadone, for instance, is a new agricultural fungicide from the oxazolidinone class showing excellent control of plant pathogens in various classes that infect crops like grapes, cereals, tomatoes, and potatoes. The discovery and optimization of famoxadone underline the agricultural applications of oxazolidinone derivatives in protecting crops from fungal diseases (Sternberg et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O5S/c13-9-3-8(1-2-10(9)14)22(19,20)15-4-7(5-15)16-11(17)6-21-12(16)18/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBCYHRDOAVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione |
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